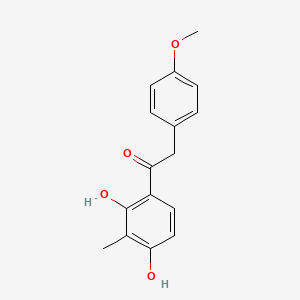

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone

Übersicht

Beschreibung

2′-Hydroxy-4′-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is an organic compound . It has a molecular weight of 150.17 .

Synthesis Analysis

This compound can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride .Molecular Structure Analysis

The linear formula of this compound is HOC6H3(CH3)COCH3 . The InChI key is LYKDOWJROLHYOT-UHFFFAOYSA-N .Chemical Reactions Analysis

2′-Hydroxy-4′-methylacetophenone may be used in the preparation of 4′-methyl-2′-[(p-tolylsulfonyl)oxy]acetophenone .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.565 (lit.), a boiling point of 245 °C (lit.), and a density of 1.08 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Arylsubstituted Isoxazolines : The synthesis and mass spectrometric behavior of aryl-substituted isoxazolines, including compounds similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, were studied for potential applications in identifying these compounds in plant extracts (Dallakian et al., 1998).

Crystal Structure of Derivatives : Investigations into the crystal structure of compounds related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, have provided insights into their molecular conformation and potential applications in material science and chemistry (Xiaoping Rao et al., 2014).

Biological and Chemical Properties

Antimicrobial Activity : A study on the synthesis and antimicrobial activity of derivatives of 1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, which are structurally similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, revealed the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Anti-inflammatory Properties : A study investigated the inhibition of platelet aggregation by paeonol and its analogs, including compounds structurally related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, highlighting their potential in developing anti-inflammatory drugs (Akamanchi et al., 1999).

Chemical Reactions and Applications

Synthesis of Novel Compounds : Research has explored the condensation and reaction mechanisms involving compounds akin to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, leading to the development of new chemical entities and potential applications in pharmaceuticals and material science (Moskvina et al., 2015).

Enantioselective Reactions : Studies have also focused on the enantioselective reactions involving derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, indicating the potential of these compounds in stereoselective synthesis and their importance in the development of chiral drugs (Chang et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

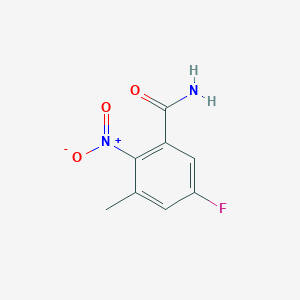

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-14(17)8-7-13(16(10)19)15(18)9-11-3-5-12(20-2)6-4-11/h3-8,17,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFGZAXAJIBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2736316.png)

![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)